molecular formula C10H19N B14421996 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine CAS No. 87401-64-7

2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine

Cat. No.: B14421996
CAS No.: 87401-64-7
M. Wt: 153.26 g/mol
InChI Key: AVUSDSNIHSSAAW-UHFFFAOYSA-N
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Description

2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine is a complex organic compound with a unique structure that includes a cyclopenta[c]pyridine skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine can be achieved through a highly diastereoselective method involving a Pd/Au-relay catalyzed reaction. This process includes the sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization. The reaction conditions typically involve low palladium catalyst loading without copper, and the presence of IPrAuCl/AgBF4 .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine is unique due to its specific structural configuration and the presence of two methyl groups at the 2 and 7a positions

Properties

CAS No.

87401-64-7

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2,7a-dimethyl-3,4,4a,5,6,7-hexahydro-1H-cyclopenta[c]pyridine

InChI

InChI=1S/C10H19N/c1-10-6-3-4-9(10)5-7-11(2)8-10/h9H,3-8H2,1-2H3

InChI Key

AVUSDSNIHSSAAW-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1CCN(C2)C

Origin of Product

United States

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